Cas no 2973-77-5 (3,5-Dibromo-4-hydroxybenzaldehyde)

3,5-Dibromo-4-hydroxybenzaldehyde is a brominated aromatic aldehyde with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a hydroxyl group and two bromine atoms positioned symmetrically on the benzene ring—enhance its reactivity as an intermediate in cross-coupling reactions, electrophilic substitutions, and the synthesis of bioactive compounds. The electron-withdrawing bromine substituents increase its stability while maintaining its suitability for further functionalization. This compound is particularly valued in the development of antimicrobial and antifungal agents due to its halogenated phenolic structure. High purity grades ensure consistent performance in research and industrial applications, making it a reliable choice for advanced chemical synthesis.
3,5-Dibromo-4-hydroxybenzaldehyde structure
2973-77-5 structure
商品名:3,5-Dibromo-4-hydroxybenzaldehyde
CAS番号:2973-77-5
MF:C7H4Br2O2
メガワット:279.9135
MDL:MFCD00016980
CID:43653
PubChem ID:18100

3,5-Dibromo-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3,5-Dibromo-4-hydroxybenzaldehyde
    • 2,6-dibromo-4-formylphenol
    • 3,5-Dibrom-4-hydroxy-benzaldehyd
    • 3,5-dibromo-4-benzaldehyde
    • 3,5-dibromo-4-hydroxy-benzaldehyde
    • 3,5-dibromo-4-hydroxyphenylaldehyde
    • 4-hydroxy-3,5-dibromobenzaldehyde
    • NSC 72944
    • Benzaldehyde, 3,5-dibromo-4-hydroxy-
    • SXRHGLQCOLNZPT-UHFFFAOYSA-N
    • NSC72944
    • BCP21443
    • 4-hydroxy-3,5-dibromo benzaldehyde
    • 3,5-dibromo-4-hydroxy benzaldehyde
    • STK021250
    • SBB006529
    • BBL023240
    • TRA0100953
    • MCULE-5
    • AG-205/06024052
    • NSC-72944
    • InChI=1/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11
    • SY031533
    • A820036
    • s10414
    • FT-0614495
    • BP-20235
    • NS00028765
    • MFCD00016980
    • D0189
    • DTXSID20183889
    • 3,5-Dibromo-4-hydroxybenzaldehyde, 98%
    • AS-12381
    • AKOS000113473
    • SCHEMBL373244
    • EINECS 221-017-1
    • Z57176718
    • CHEMBL254956
    • W-106975
    • AC-13720
    • 2973-77-5
    • CS-0008358
    • EN300-18119
    • DTXCID10106380
    • ALBB-014025
    • DB-047640
    • MDL: MFCD00016980
    • インチ: 1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
    • InChIKey: SXRHGLQCOLNZPT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C(C([H])=O)C([H])=C(C=1O[H])Br
    • BRN: 1948512

計算された属性

  • せいみつぶんしりょう: 277.85800
  • どういたいしつりょう: 277.857805
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 4
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: 針状結晶
  • 密度みつど: 1.9661 (rough estimate)
  • ゆうかいてん: 182.0 to 186.0 deg-C
  • ふってん: 273.3 °C at 760 mmHg
  • フラッシュポイント: 119.1 °C
  • 屈折率: 1.4970 (estimate)
  • PSA: 37.30000
  • LogP: 2.72970
  • ようかいせい: 使用できません
  • かんど: Air Sensitive

3,5-Dibromo-4-hydroxybenzaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/37/38
  • セキュリティ用語:S26;S36

3,5-Dibromo-4-hydroxybenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3,5-Dibromo-4-hydroxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D425616-25g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5
25g
$110.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1028642-100g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5 97%
100g
¥93.00 2024-08-03
Alichem
A019143577-500g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5 98%
500g
$390.22 2023-09-02
Apollo Scientific
OR27455-25g
3,5-dibromo-4-hydroxybenzaldehyde
2973-77-5 98%
25g
£15.00 2025-02-19
TRC
D425616-5g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5
5g
$ 55.00 2022-06-05
Ambeed
A159480-500g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5 95%
500g
$64.0 2025-02-25
Chemenu
CM342727-100g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5 95%+
100g
$72 2022-06-11
Ambeed
A159480-100g
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5 95%
100g
$16.0 2025-02-25
eNovation Chemicals LLC
Y1101360-1kg
3,5-Dibromo-4-hydroxybenzaldehyde
2973-77-5 97%
1kg
$380 2024-06-05
Enamine
EN300-18119-0.1g
3,5-dibromo-4-hydroxybenzaldehyde
2973-77-5 95%
0.1g
$19.0 2023-09-19

3,5-Dibromo-4-hydroxybenzaldehyde 関連文献

3,5-Dibromo-4-hydroxybenzaldehydeに関する追加情報

Professional Introduction to 3,5-Dibromo-4-hydroxybenzaldehyde (CAS No. 2973-77-5)

3,5-Dibromo-4-hydroxybenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 2973-77-5, is a halogenated aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its two bromine atoms at the 3rd and 5th positions of the benzene ring and a hydroxyl group at the 4th position, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features make it a valuable building block for designing novel therapeutic agents with distinct mechanisms of action.

The chemical structure of 3,5-Dibromo-4-hydroxybenzaldehyde imparts remarkable reactivity, enabling its participation in diverse organic transformations such as condensation reactions, oxidation processes, and cross-coupling reactions. These attributes have positioned it as a key component in the development of agrochemicals, dyes, and specialty chemicals. Moreover, its halogenated nature enhances its stability under various conditions, making it a preferred choice for industrial applications where thermal and chemical resistance are crucial.

In recent years, 3,5-Dibromo-4-hydroxybenzaldehyde has been extensively studied for its potential applications in drug discovery. The presence of both electron-withdrawing bromine substituents and an electron-donating hydroxyl group creates a balance that influences the compound's electronic properties, making it an excellent candidate for further functionalization. Researchers have leveraged these properties to develop derivatives with enhanced bioactivity against various diseases.

One of the most compelling aspects of 3,5-Dibromo-4-hydroxybenzaldehyde is its role in synthesizing bioactive molecules with therapeutic potential. For instance, studies have demonstrated its utility in constructing heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromine atoms can be selectively modified through palladium-catalyzed cross-coupling reactions, allowing chemists to introduce additional functional groups and tailor the pharmacological profile of the resulting compounds.

The pharmaceutical industry has been particularly interested in exploring the derivatives of 3,5-Dibromo-4-hydroxybenzaldehyde due to their promising biological activities. Researchers have reported the synthesis of novel benzaldehyde-based scaffolds that inhibit specific enzymes implicated in diseases such as cancer and neurodegeneration. The hydroxyl group at the 4th position provides a site for further derivatization, enabling the creation of molecules with optimized solubility and metabolic stability.

Advances in computational chemistry have further enhanced the understanding of 3,5-Dibromo-4-hydroxybenzaldehyde's reactivity and its potential applications. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the molecular level. These insights have guided the design of more effective drug candidates by predicting binding affinities and identifying key interaction sites.

The synthetic methodologies for preparing 3,5-Dibromo-4-hydroxybenzaldehyde have also seen significant advancements. Modern synthetic routes often involve efficient bromination strategies followed by selective hydroxyl group introduction. These methods prioritize scalability and sustainability, ensuring that the compound can be produced in large quantities without compromising environmental standards.

In conclusion,3,5-Dibromo-4-hydroxybenzaldehyde (CAS No. 2973-77-5) represents a cornerstone in medicinal chemistry due to its structural versatility and reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound,3,5-Dibromo-4-hydroxybenzaldehyde is poised to remain a critical tool in the development of next-generation therapeutics.

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